2,2-Dimethyl-1-phenylbutan-1-one
CAS No.: 829-10-7
Cat. No.: VC2429707
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 829-10-7 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 2,2-dimethyl-1-phenylbutan-1-one |
| Standard InChI | InChI=1S/C12H16O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
| Standard InChI Key | MVDVPOYBSSFMQI-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCC(C)(C)C(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Fundamental Properties
2,2-Dimethyl-1-phenylbutan-1-one is characterized by specific identifiers and fundamental properties that distinguish it from other organic compounds. These properties form the foundation for understanding its behavior in various chemical processes and applications.
Identification Parameters
The compound is cataloged with several standardized identifiers used in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 829-10-7 |
| Empirical Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| MDL Number | MFCD00102052 |
| EINECS | 212-587-2 |
These identification parameters allow for precise referencing of the compound in scientific literature and chemical databases .
Physical Properties
The physical characteristics of 2,2-Dimethyl-1-phenylbutan-1-one determine its behavior under various conditions and its suitability for specific applications:
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 112.5 °C | At 10 Torr pressure |
| Density | 0.9866 g/cm³ | At 0 °C |
| Physical State | Liquid | At room temperature |
The relatively high boiling point under reduced pressure indicates strong intermolecular forces typical of ketones with substantial molecular weight .
Structural Characteristics
2,2-Dimethyl-1-phenylbutan-1-one features a carbonyl group (C=O) connected to both a phenyl ring and a tertiary butyl group. This arrangement gives the molecule its distinctive reactivity patterns and physical properties. The carbonyl carbon is sp² hybridized, creating a planar geometry around this functional center, while the tertiary butyl group introduces significant steric hindrance that affects the molecule's reactivity.
Chemical Reactivity and Behavior
The reactivity of 2,2-Dimethyl-1-phenylbutan-1-one is primarily governed by its carbonyl group, which serves as an electrophilic center for various nucleophilic addition reactions. The presence of the bulky tertiary butyl group adjacent to the carbonyl carbon introduces significant steric hindrance, which can affect both the rate and stereoselectivity of reactions at this center.
Nucleophilic Addition Reactions
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Reduction with hydride reagents (NaBH₄, LiAlH₄) to form the corresponding alcohol (2,2-dimethyl-1-phenylbutan-1-ol)
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Addition of Grignard reagents to form tertiary alcohols
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Reaction with amines to form imines or enamines
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Addition of cyanide to form cyanohydrins
The product of reduction, (1S)-2,2-dimethyl-1-phenylbutan-1-ol, has been well-characterized and is listed in chemical databases with properties such as a molecular weight of 178.27 g/mol .
Carbonyl Condensation Reactions
Despite the steric hindrance, 2,2-Dimethyl-1-phenylbutan-1-one can participate in various carbonyl condensation reactions, including:
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Aldol condensation (typically under strong base conditions)
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Claisen condensation with esters
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Mannich reactions with amines and aldehydes
The steric bulk of the tertiary butyl group often necessitates more forcing conditions for these reactions compared to less hindered ketones.
Synthesis Methods
Understanding the synthesis pathways for 2,2-Dimethyl-1-phenylbutan-1-one is crucial for laboratory preparation and industrial production. Several methods exist, each with specific advantages depending on scale, available starting materials, and desired purity.
Industrial Scale Synthesis
At the industrial scale, 2,2-Dimethyl-1-phenylbutan-1-one is typically synthesized through acylation reactions of appropriate aromatic compounds with acid derivatives. The general approaches include:
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Friedel-Crafts acylation of benzene with 2,2-dimethylbutanoyl chloride using AlCl₃ as a catalyst
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Reaction of phenylmagnesium bromide with 2,2-dimethylbutanoic acid derivatives
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Oxidation of the corresponding secondary alcohol (2,2-dimethyl-1-phenylbutan-1-ol)
These industrial processes typically require careful control of reaction conditions, including temperature, pressure, and reagent concentrations to optimize yield and purity.
Laboratory Scale Preparation
For research purposes, 2,2-Dimethyl-1-phenylbutan-1-one can be prepared through several laboratory methods:
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Weinreb amide approach: Reaction of N-methoxy-N-methyl-2,2-dimethylbutanamide with phenyllithium
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Organolithium addition to benzaldehyde followed by oxidation of the resulting alcohol
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Cross-coupling reactions of appropriate phenyl and 2,2-dimethylbutyl precursors
Applications in Organic Synthesis
2,2-Dimethyl-1-phenylbutan-1-one serves as a versatile building block in organic synthesis due to its functional group and structural features. Its applications span various domains of chemistry and materials science.
Precursor in Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring:
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A phenyl group connected to a sterically hindered carbon center
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A carbonyl functionality that can be transformed into various other functional groups
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A rigid structural motif that can influence the three-dimensional architecture of drug molecules
Utility in Material Science
In materials science, derivatives of 2,2-Dimethyl-1-phenylbutan-1-one are utilized in:
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Polymer synthesis, where the compound serves as an end-capping agent
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Development of specialty adhesives and coatings
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Preparation of photoactive materials, leveraging the carbonyl group's response to UV radiation
Research Tool in Stereochemistry Studies
The unique steric environment around the carbonyl carbon makes this compound valuable in stereochemical studies:
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Investigation of steric effects on reaction rates and selectivity
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Studies of asymmetric induction in nucleophilic addition reactions
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Development of stereoselective reduction methods
Structural Relationships and Analogs
Understanding the relationship between 2,2-Dimethyl-1-phenylbutan-1-one and structurally related compounds provides valuable insights into its chemical behavior and potential applications.
Relationship to Alcohol Analog
The corresponding alcohol, (1S)-2,2-dimethyl-1-phenylbutan-1-ol, is a direct reduction product of the ketone. This alcohol has been well characterized with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| CID | 134942021 |
| InChI | InChI=1S/C12H18O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9,11,13H,4H2,1-3H3/t11-/m1/s1 |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
This alcohol exhibits different physical properties and reactivity compared to the ketone, particularly in terms of hydrogen bonding capacity and nucleophilicity .
Comparison with Amine Analogs
The amine analog, 2,2-dimethyl-1-phenylbutan-1-amine, represents another structural relative with distinct properties:
| Property | 2,2-dimethyl-1-phenylbutan-1-amine | 2,2-Dimethyl-1-phenylbutan-1-one |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N | C₁₂H₁₆O |
| Molecular Weight | ~177.29 g/mol | 176.25 g/mol |
| Functional Group | Amine (-NH₂) | Ketone (C=O) |
| Hydrogen Bonding | Donor and acceptor | Acceptor only |
| Basicity | Basic | Non-basic |
The amine shows significantly different chemical behavior due to the basic nitrogen atom, which can participate in various acid-base and nucleophilic reactions.
Homologous Series Relationships
2,2-Dimethyl-1-phenylbutan-1-one belongs to a homologous series of phenyl ketones. Comparison with related compounds such as 2,2-dimethyl-1-phenylpropan-1-one reveals important trends in physical and chemical properties:
| Property | 2,2-Dimethyl-1-phenylbutan-1-one | 2,2-dimethyl-1-phenylpropan-1-one |
|---|---|---|
| Carbon Chain | Butyl derivative (4C) | Propyl derivative (3C) |
| Molecular Weight | 176.25 g/mol | 162.23 g/mol (calculated) |
| Boiling Point | 112.5 °C (at 10 Torr) | Lower than butyl analog |
| Steric Environment | More hindered | Less hindered |
These relationships help predict the behavior of untested reactions and guide the selection of appropriate synthetic routes .
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed to identify and quantify 2,2-Dimethyl-1-phenylbutan-1-one in samples.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structure and purity of 2,2-Dimethyl-1-phenylbutan-1-one:
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Infrared Spectroscopy (IR): The carbonyl group typically shows a strong absorption band around 1680-1700 cm⁻¹
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR reveal distinctive patterns for the phenyl, carbonyl, and tertiary butyl groups
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
Chromatographic methods allow for separation, identification, and quantification:
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Gas Chromatography (GC): Suitable for volatile samples, often coupled with mass spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC): Provides separation and quantification, especially useful for mixtures
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Thin-Layer Chromatography (TLC): Quick screening method for reaction monitoring and purity assessment
Chemical Tests
Simple chemical tests can provide preliminary identification:
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2,4-Dinitrophenylhydrazine test: Forms orange-red precipitate with ketones
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Iodoform test: Tertiary ketones like 2,2-Dimethyl-1-phenylbutan-1-one typically give negative results
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Reduction tests: Conversion to the corresponding alcohol can be monitored
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